molecular formula C7H14ClN3O B3302129 2-(5-Isopropyl-1,2,4-oxadiazol-3-YL)ethanamine hydrochloride CAS No. 915702-29-3

2-(5-Isopropyl-1,2,4-oxadiazol-3-YL)ethanamine hydrochloride

Cat. No.: B3302129
CAS No.: 915702-29-3
M. Wt: 191.66
InChI Key: QDIOORFOWCJUFK-UHFFFAOYSA-N
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Description

2-(5-Isopropyl-1,2,4-oxadiazol-3-YL)ethanamine hydrochloride is a chemical compound with the molecular formula C8H16ClN3O. It is a solid substance that belongs to the class of halogenated heterocycles and heterocyclic building blocks . This compound is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-(5-Isopropyl-1,2,4-oxadiazol-3-YL)ethanamine hydrochloride involves several steps. One common synthetic route includes the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with 4-hydroxybenzonitrile in the presence of a solvent like DMF (dimethylformamide) at room temperature . The reaction conditions and reagents used can vary depending on the desired yield and purity of the final product. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-(5-Isopropyl-1,2,4-oxadiazol-3-YL)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxadiazole ring can be substituted with different functional groups.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the oxadiazole ring.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(5-Isopropyl-1,2,4-oxadiazol-3-YL)ethanamine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-Isopropyl-1,2,4-oxadiazol-3-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-(5-Isopropyl-1,2,4-oxadiazol-3-YL)ethanamine hydrochloride can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific isopropyl substitution on the oxadiazole ring, which can influence its reactivity and biological activity.

Properties

IUPAC Name

2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.ClH/c1-5(2)7-9-6(3-4-8)10-11-7;/h5H,3-4,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIOORFOWCJUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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